Heliomethylamine hydrochloride

Description

Current Context and Research Significance of Heliomethylamine Hydrochloride

The current research landscape for this compound is largely defined by its status as a potential designer drug and its structural similarity to 3,4-methylenedioxymethamphetamine (MDMA). caymanchem.com Consequently, its primary significance lies in the realm of forensic identification and the ongoing effort to characterize emerging NPS. nih.govacs.org The biological and toxicological activities of this specific compound have not been extensively evaluated, a fact that underscores its importance as a subject for future academic inquiry. caymanchem.com The study of such analogs is crucial for understanding structure-activity relationships within the phenethylamine (B48288) class and for the development of analytical methods to detect them in forensic samples. fda.gov.twojp.gov

Classification and Structural Relationships of this compound within the Phenethylamine Class

This compound belongs to the phenethylamine class of compounds. frontiersin.org This classification is based on its core structure, which features a phenyl ring attached to an amino group via a two-carbon chain. Phenethylamines are a vast and diverse class of substances that includes endogenous neurotransmitters, pharmaceuticals, and a wide array of psychoactive compounds. nih.gov

Structurally, this compound is a close analog of MDMA. The key difference is the insertion of a methylene (B1212753) group in the alkyl side chain of the molecule. caymanchem.com This structural modification, while seemingly minor, can have significant implications for the compound's pharmacological and toxicological profile. The study of such subtle structural changes is fundamental to medicinal chemistry and pharmacology, as it helps to elucidate the specific molecular features responsible for a compound's biological effects. eurekaselect.com

| Attribute | Value |

|---|---|

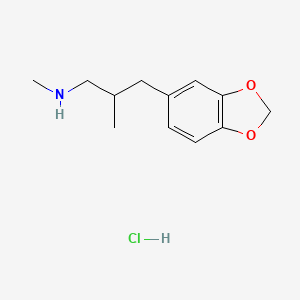

| Full Chemical Name | 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride |

| Synonym | MDMA Methylene homolog |

| Molecular Formula | C12H17NO2 • HCl |

| Molecular Weight | 243.7 g/mol |

| CAS Number | 1797883-86-3 |

Overview of Existing Academic Research on this compound and Related Analogs

Direct academic research focusing exclusively on this compound is sparse. The majority of available information is found in forensic science literature and databases, where it is listed as an analytical reference standard. caymanchem.comswgdrug.org These resources provide essential data for the identification of the compound in seized materials, including its mass spectrum and chromatographic behavior. swgdrug.org

However, a substantial body of research exists on its structural parent, MDMA, and other related phenethylamine analogs. nih.goveurekaselect.comnih.govupf.edu Studies on MDMA have extensively investigated its complex pharmacology, including its interaction with monoamine transporters and its effects on neurotransmitter release. nih.govupf.edu Research into various MDMA analogs has aimed to understand how modifications to the molecule's structure alter its psychoactive effects and potential therapeutic applications. eurekaselect.comnih.gov This body of work provides a critical framework for postulating the potential pharmacological properties of this compound and for designing future studies.

Justification for Comprehensive Academic Scrutiny of this compound

The limited scientific understanding of this compound, coupled with its emergence as a potential NPS, provides a strong justification for comprehensive academic scrutiny. The principle of caution dictates that any new compound with potential psychoactive effects warrants a thorough investigation of its pharmacology and toxicology to assess any potential public health risks.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(7-13-2)5-10-3-4-11-12(6-10)15-8-14-11;/h3-4,6,9,13H,5,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPHYLXZJOXRSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001342966 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797883-86-3 | |

| Record name | Heliomethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797883863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-1-amine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001342966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HELIOMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VZX55L6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of Heliomethylamine Hydrochloride

Precursor Chemistry and Starting Materials for Heliomethylamine Hydrochloride Synthesis

Utilization of Ethanolamine and Related Amine Precursors in this compound Synthesis

A common and documented synthetic route to this compound begins with ethanolamine or similar amine precursors. evitachem.com Ethanolamine serves as a key building block, providing the essential amino-alcohol backbone. The synthesis involves reacting ethanolamine with other reagents under controlled conditions to build the final molecular structure. evitachem.com While specific procedural details can vary, a representative method involves the reaction of ethanolamine with hydrogen chloride gas, often in a solvent like absolute ethyl alcohol and in the presence of an organic acid such as propionic acid, to facilitate the desired transformations. evitachem.com

The general process for forming a hydrochloride salt from an amine precursor like ethanolamine involves the reaction with hydrochloric acid. chemicalbook.com For instance, a general procedure for synthesizing ethanolamine hydrochloride, a related compound, involves the dropwise addition of concentrated hydrochloric acid to 2-aminoethanol under controlled temperature, followed by stirring and removal of water to yield the solid hydrochloride salt with high purity. chemicalbook.com

| Precursor | Reagent(s) | Key Transformation | Reference |

| Ethanolamine | Hydrogen chloride gas, Propionic acid | Formation of the amine hydrochloride backbone | evitachem.com |

| 2-Aminoethanol | 36% Concentrated Hydrochloric Acid | Formation of Ethanolamine hydrochloride salt | chemicalbook.com |

Role of Hydrochloric Acid in Hydrochloride Salt Formation and Compound Stability

Hydrochloric acid (HCl) plays a crucial role in the synthesis of this compound. evitachem.com As a strong acid, it readily reacts with the basic amine group of the heliomethylamine molecule in an acid-base neutralization reaction. wikipedia.org This reaction forms the hydrochloride salt of the amine.

The formation of the hydrochloride salt serves two primary purposes:

Improved Stability : Converting the amine to its hydrochloride salt significantly enhances the compound's stability. evitachem.comnih.gov The salt form is typically a crystalline solid, which is less susceptible to degradation from atmospheric carbon dioxide and oxidation compared to the free base form. Gaseous HCl can easily evaporate, which might compromise the physical and chemical stability of a drug, but stable crystalline salt forms mitigate this. nih.gov

Enhanced Solubility : The hydrochloride salt generally exhibits improved solubility in aqueous solutions compared to the free amine. evitachem.com This property is advantageous for purification processes and subsequent applications.

The process involves introducing hydrochloric acid to the reaction mixture, which protonates the nitrogen atom of the amine group, forming an ammonium (B1175870) cation, with the chloride ion acting as the counter-ion. evitachem.com

Isotopic Labeling Approaches in this compound Synthesis (e.g., Heliomethylamine-d3 hydrochloride)

Isotopic labeling is a technique used in pharmaceutical and chemical research to trace the metabolic fate of molecules within biological systems or to serve as internal standards in analytical studies. musechem.comscripps.edunih.govnih.gov This involves replacing one or more atoms of the compound with their isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D).

For Heliomethylamine, a deuterated version, Heliomethylamine-d3 hydrochloride, has been synthesized. biosynth.comlgcstandards.com The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. One reported synthesis for this isotopically labeled compound involves the addition of methyl iodide to 1,2-propanediol, followed by hydrolysis with hydrochloric acid. biosynth.com Another approach for preparing deuterated methylamines involves reacting nitromethane with deuterium water to produce deuterated nitromethane, which is then reduced to form the (methyl-d3)amine. This can then be converted to its hydrochloride salt. googleapis.comgoogle.comgoogle.com

Table of Isotopically Labeled Compounds and Precursors

| Labeled Compound | Isotope | Labeled Group | Potential Synthetic Precursors |

|---|---|---|---|

| Heliomethylamine-d3 hydrochloride | Deuterium (D) | Methyl group (-CD3) | Deuterated nitromethane, Methyl-d3 iodide |

Advanced Synthetic Pathways and Reaction Optimization for this compound

To improve the efficiency, yield, and purity of this compound, more advanced synthetic strategies have been developed. These methods focus on streamlining the process and utilizing specific chemical reactions to achieve the target molecule.

Chlorination Reactions in this compound Synthesis

Chlorination reactions are a key method for the synthesis of this compound. evitachem.com This approach typically involves the chlorination of the precursor, ethanolamine, using hydrogen chloride gas. evitachem.com This step is crucial for introducing the chloride component and facilitating the formation of the final hydrochloride salt. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. evitachem.com

Chlorination reactions are a broad class of reactions in organic synthesis and can be achieved with various reagents. thieme-connect.de While traditional agents like chlorine gas and phosphorus pentachloride are effective, they can be highly toxic. thieme-connect.de Modern methods often focus on greener and more efficient chlorine sources like HCl. thieme-connect.de In the context of this compound synthesis, the chlorination step is integral to the formation of the stable salt form. evitachem.com

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot synthesis is a strategy designed to improve the efficiency of a chemical synthesis by performing multiple reaction steps in a single reaction vessel without isolating the intermediate products. openmedicinalchemistryjournal.com This approach offers several advantages, including reduced reaction times, higher yields, and less waste generation. openmedicinalchemistryjournal.comzenodo.org

Comparison of Synthetic Strategies

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Stepwise Synthesis | Each intermediate product is isolated and purified before the next reaction step. | High purity of intermediates. |

Catalytic Approaches in this compound Production

While specific catalytic methods for this compound are not extensively detailed in publicly available literature, general synthetic routes for similar amine hydrochlorides often employ catalytic processes to improve efficiency and yield. One described method for its synthesis involves the reaction of ethanolamine with hydrogen chloride gas. evitachem.com Organic acids, such as propionic acid, are used to facilitate the formation of the hydrochloride salt. evitachem.com This process is conducted in a controlled environment to ensure high purity, often exceeding 99%. evitachem.com

Chemical Reactivity Profile and Derivatization Strategies of this compound

The chemical behavior of this compound is characteristic of a secondary amine salt, displaying a range of reactions that allow for various derivatization strategies.

Nucleophilic Properties and Reactions with Electrophiles

As an amine, this compound can act as a nucleophile, particularly in its free base form. evitachem.com The lone pair of electrons on the nitrogen atom can attack electron-deficient centers (electrophiles), leading to the formation of new covalent bonds. This reactivity is fundamental to its role as a building block in the synthesis of more complex organic molecules. evitachem.com

Acid-Base Reactions and Protonation Equilibria

The hydrochloride salt of Heliomethylamine is the product of an acid-base reaction between the parent amine (a weak base) and hydrochloric acid (a strong acid). pearson.comchemguide.co.uk In solution, it exists in equilibrium. The presence of the hydrochloride allows for protonation and deprotonation reactions, which significantly influence its reactivity and solubility. evitachem.com The reaction can be represented as:

C12H17NO2 + HCl ⇌ [C12H17NO2H]+Cl-

This equilibrium is crucial as converting the amine into its salt form often enhances stability and water solubility. evitachem.compearson.com The reaction is typically exothermic, releasing heat. epa.gov

Formation of Complex Amines via Alkyl Halide Interactions

This compound, after conversion to its free base form, can react with alkyl halides in nucleophilic substitution reactions. This process allows for the synthesis of more complex amines. evitachem.com The nitrogen atom acts as the nucleophile, displacing the halide from the alkyl group to form a new carbon-nitrogen bond.

Coordination Chemistry and Metal Ion Interactions

The amine functional group in Heliomethylamine allows it to interact with metal ions to form coordination compounds. evitachem.com The nitrogen atom can donate its lone pair of electrons to a metal center, acting as a Lewis base. This property is significant in fields such as catalysis and material science, where metal-amine complexes can play various functional roles. evitachem.com

Molecular Structure and Stereochemical Analysis of Heliomethylamine Hydrochloride

Advanced Spectroscopic Techniques for Structural Elucidation of Heliomethylamine Hydrochloride

Spectroscopic analysis is fundamental to the structural elucidation of chemical compounds. For this compound, various techniques provide complementary information, from the vibrational modes of chemical bonds to the precise spatial arrangement of atoms.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Characterization

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques used to identify functional groups and characterize the molecular structure of a compound by measuring the absorption of infrared radiation. When IR radiation passes through a sample, the molecules absorb energy at specific frequencies corresponding to their characteristic vibrational modes (e.g., stretching, bending, rocking). This absorption pattern creates a unique spectral "fingerprint."

For this compound, the FTIR spectrum provides key information about its functional groups. The presence of the amine hydrochloride salt is typically indicated by broad absorption bands in the 2700-2400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the secondary ammonium (B1175870) ion (R₂NH₂⁺). Other significant peaks would include C-H stretching vibrations from the aromatic ring, the alkyl chain, and the methyl groups (typically in the 3100-2850 cm⁻¹ range), C=C stretching from the aromatic ring (around 1600-1450 cm⁻¹), and strong C-O-C stretching bands from the benzodioxole moiety (often observed between 1250-1000 cm⁻¹).

Published spectral data for this compound confirms its characterization using these methods. evitachem.com Analysis is often performed by preparing a potassium bromide (KBr) pellet containing a small amount of the sample to ensure the infrared beam can pass through it.

Table 1: FTIR Spectroscopy Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Instrument | Bio-Rad FTS |

| Sample Preparation | KBr Pellet |

| Data Source | Forensic Spectral Research |

| Sample Origin | Lipomed AG |

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy for Surface Analysis

Attenuated Total Reflection (ATR) is a sampling technique that can be coupled with FTIR spectroscopy to analyze the surface of solid or liquid samples with minimal preparation. In ATR-FTIR, an infrared beam is directed into a crystal of high refractive index (such as diamond or germanium). The beam reflects internally, creating an evanescent wave that penetrates a short distance (typically 0.5-2 µm) into the sample placed in close contact with the crystal. This interaction provides a surface-sensitive IR spectrum.

This technique is particularly advantageous for analyzing powders like this compound directly, without the need for pellet pressing. ncats.io The resulting spectrum is largely comparable to a traditional transmission FTIR spectrum, providing detailed information about the compound's functional groups at the sample's surface. nih.govrsc.org The characterization of this compound has been documented using ATR-IR, providing a rapid and efficient means of identification. evitachem.com

Table 2: ATR-IR Spectroscopy Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Instrument | Bio-Rad FTS with ATR-Neat (DuraSamplIR II) |

| Sample Preparation | Neat (direct analysis of the solid) |

| Data Source | Forensic Spectral Research |

| Sample Origin | Lipomed AG |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to IR spectroscopy. evitachem.com It involves illuminating a sample with a monochromatic laser source and detecting the inelastically scattered light. The frequency shifts between the incident and scattered light correspond to the vibrational modes of the molecules in the sample. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman activity depends on a change in polarizability.

For this compound, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. The aromatic ring of the 1,3-benzodioxole (B145889) moiety would produce strong, sharp signals. Specifically, the C=C stretching vibrations within the benzene (B151609) ring and the symmetric "breathing" mode of the ring are typically prominent in the Raman spectrum. This provides a distinct molecular fingerprint that can be used for definitive identification. Forensic spectral databases include FT-Raman data for this compound, underscoring its utility in forensic science. evitachem.com

Table 3: Raman Spectroscopy Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | FT-Raman |

| Data Source | Forensic Spectral Research |

| Sample Origin | Lipomed AG |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks. cymitquimica.com It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

While specific, publicly available experimental NMR data for this compound is limited, the expected proton and carbon environments can be predicted from its known structure.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique hydrogen environment. The three aromatic protons on the benzodioxole ring would appear in the aromatic region (typically 6.5-7.0 ppm). The single proton on the chiral carbon (C2) would likely appear as a multiplet. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the aromatic ring and the methylene group (-CH₂-) next to the nitrogen would also produce distinct multiplets. The methyl group attached to the chiral center would be a doublet, while the N-methyl group would be a singlet (or a doublet if coupled to the N-H proton, depending on the solvent and exchange rate). The proton on the nitrogen of the ammonium salt would likely be a broad signal.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. This would include distinct signals for the carbons of the benzodioxole ring, the methylenedioxy (-O-CH₂-O-) carbon, the carbons of the propyl chain, and the two methyl carbons. The chemical shift of each carbon provides information about its hybridization and neighboring atoms.

NMR analysis is crucial for confirming the connectivity of the atoms within the molecule and for stereochemical analysis. cymitquimica.com

Three-Dimensional Structural Analysis of this compound

While spectroscopic methods elucidate the connectivity and functional groups, techniques like X-ray crystallography provide definitive information about the three-dimensional arrangement of atoms in space.

Application of X-ray Crystallography for Crystal Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. cymitquimica.com The technique involves directing a beam of X-rays onto a single, high-quality crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the exact position of each atom can be determined.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation (conformation) of the propyl side chain relative to the benzodioxole ring.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry at the chiral center (the carbon atom at position 2 of the propane (B168953) chain). As the compound is typically supplied as a racemate, the crystal would contain both enantiomers arranged in a specific, ordered pattern within the unit cell.

Intermolecular Interactions: Detailed insight into how the molecules are packed in the crystal lattice, including hydrogen bonding between the ammonium group and the chloride anion, as well as other potential van der Waals or π-stacking interactions.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, the application of this technique remains the most definitive method for its complete three-dimensional structural characterization. cymitquimica.com

Conformational Analysis and Molecular Geometry

The presence of several rotatable single bonds in the propanamine backbone—specifically the C-C and C-N bonds—confers significant conformational flexibility to the molecule. The rotation around these bonds gives rise to various conformers, such as staggered and eclipsed arrangements. chemistrysteps.com Staggered conformations, where substituents are maximally separated, are generally more stable due to lower torsional and steric strain. chemistrysteps.comyoutube.com

The geometry is further influenced by:

The bulky 1,3-benzodioxole ring: This planar ring system imposes steric constraints on the adjacent propyl chain, influencing its preferred orientation.

Detailed conformational analysis of analogous compounds like amphetamine and methamphetamine has been successfully performed using a combination of spectroscopic methods (e.g., NMR) and computational modeling. researchgate.net Such techniques would be essential to determine the most stable, low-energy conformations of this compound in different environments.

Stereochemical Implications in this compound Research

Stereochemistry plays a critical role in the study of chiral molecules like this compound, as different stereoisomers can exhibit distinct biological and pharmacological activities.

Identification and Significance of Atom Stereocenters in this compound

This compound possesses a single stereocenter, also known as a chiral center. This stereocenter is located at the second carbon atom (C2) of the propanamine chain, the carbon atom to which a methyl group is attached.

This carbon is bonded to four different substituent groups:

A hydrogen atom (H)

A methyl group (-CH₃)

A 3-(1,3-benzodioxol-5-yl)methyl group (-CH₂-Ar)

A methylaminomethyl group (-CH₂-NHCH₃), which exists in its protonated form in the hydrochloride salt.

The presence of this single stereocenter means that this compound can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers are designated as (R)-heliomethylamine hydrochloride and (S)-heliomethylamine hydrochloride according to the Cahn-Ingold-Prelog priority rules. The significance of this chirality lies in the fact that biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the two enantiomers may interact differently with these biological targets, potentially leading to variations in efficacy, metabolism, and toxicology. acs.org

Research into Enantiomerism and Diastereomerism of this compound

This compound is typically synthesized and supplied as a racemic mixture, which is a 50:50 mixture of its (R)- and (S)-enantiomers. Research on closely related analogues, such as MDMA and MDA, has shown that their enantiomers can possess distinct pharmacological profiles. nih.gov For example, studies on MDMA have demonstrated stereoselectivity in its effects on dopamine (B1211576) release, with the (S)-isomer showing greater activity. nih.gov While specific research on the individual enantiomers of this compound is not widely published, these findings from analogous compounds underscore the importance of studying each enantiomer separately to fully characterize its biological activity.

Diastereomers, which are stereoisomers that are not mirror images, are not naturally present in a sample of this compound due to it having only one stereocenter. However, diastereomers are intentionally formed during a common method of chiral resolution. This is achieved by reacting the racemic amine with an enantiomerically pure chiral acid, resulting in the formation of two diastereomeric salts (e.g., (R)-amine-(R)-acid and (S)-amine-(R)-acid). libretexts.org Because diastereomers have different physical properties, such as solubility, they can be separated. libretexts.org

Methodologies for Chiral Resolution and Enantiomeric Purity Assessment

To study the distinct properties of each enantiomer, the racemic mixture must first be separated—a process known as chiral resolution. wikipedia.org Following separation, the effectiveness of the resolution is quantified by assessing the enantiomeric purity.

Methodologies for Chiral Resolution and Purity Assessment

| Methodology | Principle | Application |

|---|---|---|

| Diastereomeric Salt Crystallization | The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. libretexts.org These salts have different solubilities and can be separated by fractional crystallization. thieme-connect.de | A classical and scalable method for the preparative separation of racemic amines. libretexts.orgthieme-connect.de |

| Chiral Chromatography (HPLC/SFC) | Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP) within a chromatography column. | An analytical and preparative technique widely used for both separating enantiomers and determining their purity with high accuracy. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While NMR cannot directly distinguish enantiomers, the addition of a chiral solvating agent (CSA) forms transient diastereomeric complexes. These complexes have distinct NMR spectra, allowing for the quantification of the enantiomeric ratio. libretexts.org | A rapid and effective analytical method for determining enantiomeric purity without requiring physical separation. libretexts.orgnih.gov |

| Capillary Electrophoresis (CE) | Enantiomers are separated in a capillary based on differences in their electrophoretic mobility in the presence of a chiral selector added to the buffer. | A high-efficiency analytical technique for enantiomeric purity assessment, particularly in the pharmaceutical industry. |

These methods are fundamental tools in the research of chiral compounds like this compound, enabling the isolation of pure enantiomers and the precise determination of enantiomeric purity, which are essential steps for detailed pharmacological and toxicological evaluation. acs.orgresearchgate.net

Mechanistic Basis of Biological Interactions of Heliomethylamine Hydrochloride

Theoretical Framework for Receptor and Enzyme Interactions of Heliomethylamine Hydrochloride

The biological activity of this compound is predicated on its molecular structure, which bears a resemblance to endogenous monoamines and other psychoactive compounds. This structural similarity forms the basis for its theoretical interactions with biological targets.

Due to a lack of direct binding studies on this compound, its interaction modalities with biological receptors are largely inferred from its close structural analog, 3,4-methylenedioxymethamphetamine (MDMA). The enantiomers of MDMA exhibit distinct binding profiles at various receptors and transporters.

R-MDMA displays a moderate affinity for serotonin (B10506) 5-HT2A receptors, while S-MDMA has a high affinity for the serotonin transporter (SERT) and moderate affinity for the dopamine (B1211576) (DAT) and norepinephrine (NET) transporters jneurosci.org. Given that this compound shares the core phenethylamine (B48288) structure with an N-methyl group and a 1,3-benzodioxole (B145889) moiety, it is plausible that it also interacts with these monoamine transporters and serotonin receptors. The precise affinity and selectivity would be influenced by the additional methylene (B1212753) group in its structure compared to MDMA.

Table 1: Binding Affinities (Ki, µM) of MDMA Enantiomers at Various Receptors and Transporters

| Compound | 5-HT2A | SERT | DAT | NET | 5-HT1A |

|---|---|---|---|---|---|

| R-MDMA | 4.7 ± 1.1 | 24.5 ± 0.8 | > 50 | > 50 | > 50 |

| S-MDMA | > 50 | 0.222 ± 0.062 | 2.3 ± 0.4 | 7.8 ± 2.1 | > 50 |

Data sourced from in vitro studies on rat brain tissue. jneurosci.org

The structural similarity of this compound to monoamine releasing agents like MDMA suggests a significant influence on neurotransmitter systems, particularly the serotonin and dopamine pathways drugfreect.orgthe-scientist.com. MDMA is known to act as a releasing agent and reuptake inhibitor at monoamine transporters, leading to a substantial increase in the extracellular concentrations of serotonin and, to a lesser extent, dopamine drugfreect.orgnih.gov.

MDMA demonstrates a greater potency for releasing serotonin than dopamine nih.govhealthline.com. This preferential effect on the serotonergic system is thought to underlie many of its characteristic psychoactive effects the-scientist.com. It is hypothesized that this compound may act through a similar mechanism, by interacting with monoamine transporters to induce the non-vesicular release of serotonin and dopamine from presynaptic neurons. The N-methyl group and the 1,3-benzodioxole moiety are critical for this activity.

Compounds containing the 1,3-benzodioxole moiety, such as MDMA, are known to be metabolized by the cytochrome P450 (CYP) enzyme system in the liver tbzmed.ac.irscielo.brjcami.eu. The primary metabolic pathways for MDMA involve O-demethylenation of the 1,3-benzodioxole ring, a reaction primarily catalyzed by CYP2D6 and to a lesser extent by CYP3A4 and CYP1A2 scielo.brnih.gov. This process leads to the formation of highly reactive catechol metabolites, such as 3,4-dihydroxymethamphetamine (HHMA) scielo.br.

Another significant metabolic route is the N-demethylation to its corresponding primary amine, which for MDMA yields 3,4-methylenedioxyamphetamine (MDA), also a psychoactive compound tbzmed.ac.ir. Given its structure, this compound is likely to serve as a substrate for these same CYP enzymes, undergoing similar metabolic transformations. The 1,3-benzodioxole ring is a key site for metabolic activity and can lead to the formation of reactive intermediates that may interact with cellular macromolecules tbzmed.ac.ir.

Table 2: Major Cytochrome P450 Enzymes Involved in the Metabolism of MDMA

| Enzyme | Metabolic Pathway |

|---|---|

| CYP2D6 | O-demethylenation |

| CYP3A4 | O-demethylenation, N-demethylation |

| CYP1A2 | N-demethylation |

| CYP2B6 | N-demethylation |

This table summarizes the primary enzymes responsible for the initial metabolic steps of MDMA. tbzmed.ac.irscielo.brnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies of related phenethylamine derivatives provide insights into how specific structural features contribute to its pharmacological profile.

The 1,3-benzodioxole moiety is a critical pharmacophore in many psychoactive compounds, including MDMA and its analogs chemicalbook.comresearchgate.netresearchgate.net. This group significantly influences the interaction with monoamine transporters and receptors. In phenethylamine derivatives, the presence of the 1,3-benzodioxole ring generally enhances affinity for the serotonin transporter (SERT) and 5-HT2 receptors compared to unsubstituted or other substituted phenyl rings maps.org.

This moiety's electron-donating nature is believed to be crucial for the high-affinity binding to SERT. Furthermore, as mentioned previously, the 1,3-benzodioxole group is a primary site of metabolism by CYP450 enzymes, which can lead to the formation of active metabolites or enzyme inhibition chemicalbook.com.

The N-methylated amine group is a key determinant of the pharmacological activity of phenethylamines. N-methylation can influence the potency and selectivity of these compounds for different monoamine transporters. For instance, N-methylation of phenethylamine itself is known to occur endogenously and can modulate its activity wikipedia.org.

In the context of amphetamine-like compounds, the presence of an N-methyl group can alter the balance of activity between dopamine and serotonin systems. While primary amines often show potent dopamine-releasing activity, N-methylation can shift this selectivity. For example, in some series of phenethylamine derivatives, N-methylation has been shown to decrease potency at the dopamine transporter while maintaining or increasing potency at the serotonin and norepinephrine transporters nih.govnih.gov. This modification is crucial for the distinct pharmacological profiles of compounds like MDMA compared to its non-methylated counterpart, MDA.

Comparative Analysis of Structural Features with Known Neuroactive Substances

The structure of this compound shares key pharmacophoric features with a class of neuroactive substances known as phenethylamines, which includes compounds like MDMA. The defining features that dictate its interaction with biological targets are the 1,3-benzodioxole ring, the propyl side chain, and the N-methylated amine group.

The 1,3-benzodioxole moiety is a common structural element in several psychoactive compounds and is crucial for their interaction with monoamine transporters. This feature, in conjunction with the amine group, allows these molecules to act as substrates for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The interaction with these transporters is a key element of their mechanism of action, leading to the inhibition of neurotransmitter reuptake and, in many cases, promoting their release.

The N-methyl group and the alpha-propyl substitution on the ethylamine side chain of this compound are modifications that can influence the potency and selectivity of the compound towards different monoamine transporters and receptors when compared to its parent compounds. For instance, in the broader class of phenethylamines, such substitutions are known to alter the affinity for SERT, DAT, and NET, thereby modulating the balance of serotonergic, dopaminergic, and noradrenergic effects.

To illustrate the structure-activity relationships, a comparison with related neuroactive compounds is presented below:

| Compound | Structural Features | Primary Molecular Targets |

| This compound | 1,3-benzodioxole ring, N-methylpropylamine side chain | Predicted to be SERT, DAT, NET |

| MDMA | 1,3-benzodioxole ring, N-methylamphetamine core | SERT, DAT, NET, 5-HT2A/2B receptors |

| Amphetamine | Phenyl ring, propylamine side chain | DAT, NET |

| Mescaline | Trimethoxyphenyl ring, ethylamine side chain | 5-HT2A/2C receptors |

This compound as a Pharmacological Probe in Neuroscience Research

Given its structural similarity to well-characterized neuroactive compounds, this compound holds potential as a pharmacological probe in neuroscience research. Its utility lies in its predicted ability to interact with specific components of monoaminergic systems, which would allow researchers to investigate the intricacies of these pathways.

Investigation of Specific Neurotransmitter System Function

As a presumed monoamine releaser and reuptake inhibitor, this compound could be employed to study the roles of serotonin, dopamine, and norepinephrine in various physiological and pathological processes. By observing the behavioral and neurochemical responses to the administration of this compound in preclinical models, researchers could gain insights into the functions of these neurotransmitter systems in mood, cognition, and behavior. Its actions are expected to be mediated through functional interactions between these key neurotransmission pathways, primarily at a presynaptic level. nih.gov

Probing of Receptor Subtype Selectivity and Affinity

A hypothetical binding affinity profile, based on data from structurally related compounds, can be projected to guide future research:

| Receptor/Transporter | Predicted Affinity (Ki, nM) | Rationale for Prediction |

| SERT | High | Common feature of MDMA and its analogs. |

| NET | Moderate to High | Common feature of phenethylamine derivatives. |

| DAT | Moderate | Often lower affinity than for SERT in MDMA analogs. |

| 5-HT2A Receptor | Moderate | A common target for psychoactive phenethylamines. |

| 5-HT2B Receptor | Moderate | Implicated in the effects of MDMA. |

This table presents a predictive profile based on the pharmacology of MDMA and its analogs. Experimental validation is required to determine the actual binding affinities of this compound.

Utility in Unraveling Neural Pathways and Brain Function

By acting on specific monoaminergic pathways, this compound could be a valuable tool for mapping neural circuits. For instance, its use in conjunction with neuroimaging techniques could help to identify the brain regions and networks that are modulated by its activity. This could provide a deeper understanding of the neural underpinnings of complex behaviors and the pathophysiology of neuropsychiatric disorders where monoaminergic systems are implicated. The pharmacological evidence from related compounds suggests a complex interplay between serotonin, dopamine, and norepinephrine systems that could be further elucidated with selective probes like this compound. nih.gov

Advanced Analytical Methodologies for Detection and Quantification of Heliomethylamine Hydrochloride

Chromatographic Techniques for Separation and Detection of Heliomethylamine Hydrochloride

Chromatographic techniques are fundamental in the separation of complex mixtures, allowing for the isolation and detection of specific compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of non-volatile or thermally labile compounds. For the analysis of this compound, HPLC methods would typically be developed to ensure high purity determination. While specific application notes for this compound are not widely published, general approaches for analogous amphetamine-type substances can be extrapolated. A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate or phosphate) and an organic solvent (like acetonitrile or methanol). Detection is commonly achieved using a diode-array detector (DAD) or a UV detector, often set at a wavelength where the molecule exhibits maximum absorbance, which for compounds with a benzodioxole moiety is typically around 235 and 285 nm. The purity of analytical standards of this compound has been reported to be above 95%, as determined by HPLC, indicating the utility of this technique for quality control purposes.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B in 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 285 nm |

This table represents a hypothetical set of parameters based on the analysis of similar compounds and does not reflect published experimental data for this compound.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability. Common derivatizing agents for amines include trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. Detection is most commonly achieved with a Flame Ionization Detector (FID) for quantitative analysis or a mass spectrometer for identification.

Development of Specialized Columns and Mobile Phases for this compound

The development of specialized chromatographic methods aims to improve the resolution, sensitivity, and speed of analysis. For this compound, this could involve the use of chiral columns to separate its potential enantiomers, as the compound possesses a stereocenter. The choice of mobile phase additives in HPLC, such as ion-pairing reagents, can also be explored to enhance peak shape and retention of the polar amine. In GC, the selection of a specific stationary phase can be critical to resolve this compound from structurally related compounds that may be present in forensic samples.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of compounds. When coupled with a chromatographic separation technique, it provides a high degree of selectivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of drugs and their metabolites in complex biological matrices. For this compound, an LC-MS/MS method would offer excellent sensitivity and selectivity. The analysis is typically performed in positive electrospray ionization (ESI) mode. The precursor ion would be the protonated molecule [M+H]⁺ of this compound. Collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions. The selection of specific precursor-to-product ion transitions for multiple reaction monitoring (MRM) allows for highly selective and quantitative analysis, even in the presence of interfering substances.

Interactive Data Table: Hypothetical LC-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 208.13 | 163.07 | 135.04 | 15 |

| 208.13 | 77.04 | 25 |

This table represents hypothetical mass transitions for the free base of this compound (C12H17NO2, exact mass: 207.1259) and does not reflect published experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic toxicology for the identification and confirmation of illicit substances. Following GC separation (and potential derivatization), the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, with its unique fragmentation pattern, serves as a chemical fingerprint for the identification of this compound. Key fragments would likely arise from the cleavage of the propyl-amine side chain and the benzodioxole ring. The presence of the molecular ion peak, along with the characteristic fragment ions, provides a high degree of confidence in the identification of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds, offering high accuracy and sensitivity. This technique provides a significant advantage over low-resolution mass spectrometry by enabling the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS facilitates its differentiation from other compounds with the same nominal mass but different elemental formulas.

The high resolving power of HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, allows for the measurement of mass-to-charge ratios with exceptional precision, typically within a few parts per million (ppm). This accuracy is crucial for assigning a unique elemental composition to the detected ion. The theoretical exact mass of the protonated molecule of Heliomethylamine ([M+H]⁺) can be calculated, and the measured mass from the HRMS instrument can be compared to this value. The mass error, expressed in ppm, is a key indicator of the confidence in the proposed elemental formula.

Below is a data table illustrating the accurate mass determination of this compound using HRMS. The table includes the theoretical exact mass, hypothetical measured masses with corresponding mass errors, and potential elemental compositions that could be distinguished from Heliomethylamine.

| Parameter | Value |

| Molecular Formula | C12H17NO2 |

| Theoretical Exact Mass of Protonated Molecule ([M+H]⁺) | 208.1332 |

| Hypothetical Measured Mass 1 | 208.1330 |

| Mass Error (ppm) for Measured Mass 1 | -0.96 |

| Hypothetical Measured Mass 2 | 208.1335 |

| Mass Error (ppm) for Measured Mass 2 | 1.44 |

| Potential Isobaric Interference 1 (C10H17N3O2) | 212.1343 |

| Potential Isobaric Interference 2 (C11H19NO3) | 214.1438 |

This table is interactive. You can sort and filter the data to explore the parameters of accurate mass determination.

Untargeted Mass Spectroscopic Detection Techniques for Related Compounds

Untargeted mass spectroscopic analysis is a powerful approach for the comprehensive screening of known and unknown compounds in a sample without prior selection of analytes. This technique is particularly valuable in the context of NPS, where the chemical landscape is constantly evolving. For this compound, an untargeted approach can be employed to detect not only the parent compound but also its precursors, synthesis byproducts, and metabolites.

The workflow for untargeted screening typically involves data acquisition in full-scan mode using a high-resolution mass spectrometer, followed by sophisticated data processing to identify features of interest. These features are then further investigated to tentatively identify compounds based on their accurate mass, isotopic pattern, and fragmentation spectra. The use of untargeted methods can provide valuable intelligence on the synthesis routes of illicitly produced Heliomethylamine and its metabolic fate in the body.

The following table presents a conceptual list of compounds structurally related to this compound that could be detected using an untargeted mass spectrometry approach.

| Compound Type | Potential Compound | Molecular Formula | Theoretical Exact Mass ([M+H]⁺) |

| Precursor | 1-(1,3-benzodioxol-5-yl)propan-2-one | C10H10O3 | 179.0699 |

| Isomer | 1-(1,3-benzodioxol-5-yl)-N-methylpropan-1-amine | C11H15NO2 | 208.1125 |

| Metabolite | Hydroxylated Heliomethylamine | C12H17NO3 | 224.1281 |

| Byproduct | Dimeric impurity | C24H32N2O4 | 413.2435 |

This interactive table showcases potential compounds related to this compound that could be identified through untargeted screening.

Complementary Analytical Approaches for this compound Characterization

While HRMS provides invaluable data, a comprehensive characterization of this compound often requires the integration of complementary analytical techniques. These approaches are crucial for the development of reference materials, forensic analysis, and the establishment of bioanalytical methods.

The availability of a well-characterized reference standard is a prerequisite for the accurate identification and quantification of this compound in analytical testing. The development of a certified reference material (CRM) involves the synthesis of the compound with high purity, followed by a rigorous validation process to confirm its identity and establish its purity.

The validation of a this compound reference standard would typically involve a battery of analytical techniques to provide orthogonal data confirming its structure and purity. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with UV detection (LC-UV) for purity assessment, and Fourier-Transform Infrared (FTIR) spectroscopy for confirmation of functional groups.

The following table summarizes the key validation parameters for a this compound reference standard.

| Validation Parameter | Analytical Technique(s) | Acceptance Criteria |

| Identity Confirmation | NMR (¹H, ¹³C), HRMS, FTIR | Spectral data consistent with the proposed structure |

| Purity Assessment | GC-MS, LC-UV, HPLC-DAD | Purity ≥ 98% |

| Homogeneity | HPLC-UV | Relative standard deviation (RSD) of purity values across different units is within acceptable limits |

| Stability | HPLC-UV | No significant degradation observed under specified storage conditions over a defined period |

This interactive table outlines the essential parameters for the validation of a this compound reference material.

In forensic toxicology, the definitive identification of this compound in seized materials or biological specimens is of utmost importance. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for this purpose, providing characteristic retention times and fragmentation patterns. The mass spectrum of this compound exhibits specific fragment ions that serve as a fingerprint for its identification.

Forensic case reports have identified characteristic fragment ions of Heliomethylamine at m/z 135, 161, and 176. gtfch.org The generation of a robust and well-documented reference material is crucial for the confident identification of this compound in forensic casework. This reference material, with its certified mass spectrum, allows for direct comparison with the data obtained from unknown samples.

The table below details the mass spectrometric fragmentation pattern of Heliomethylamine, which is critical for its forensic identification.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Relative Abundance (%) |

| 207 | [M]⁺ | 5 |

| 176 | [M-CH3NH2]⁺ | 30 |

| 161 | [M-C2H5NH2]⁺ | 45 |

| 135 | Tropylium ion derivative | 100 |

| 58 | [CH3NH=CH2]⁺ | 85 |

This interactive data table presents the characteristic fragmentation pattern of Heliomethylamine, aiding in its forensic identification.

The quantification of this compound in complex biological matrices, such as plasma or urine, requires the development and validation of sensitive and selective bioanalytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, specificity, and wide dynamic range.

A conceptual bioanalytical method for this compound would involve several key steps. First, an efficient sample preparation technique is required to extract the analyte from the biological matrix and remove potential interferences. Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Following extraction, the analyte is separated from other components using liquid chromatography, typically reversed-phase HPLC or UHPLC. Finally, the analyte is detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

The following table outlines the conceptual parameters for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma.

| Method Parameter | Conceptual Approach/Criteria |

| Sample Preparation | Protein precipitation with acetonitrile |

| Chromatography | C18 reversed-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid |

| Mass Spectrometry | Electrospray ionization (ESI) in positive mode |

| MRM Transition | Precursor ion (m/z 208.1) → Product ion (e.g., m/z 135.1) |

| Linearity Range | 1 - 1000 ng/mL |

| Accuracy and Precision | Within ±15% of the nominal concentration (±20% at the lower limit of quantification) |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and handling conditions |

This interactive table provides a conceptual framework for the development of a bioanalytical method for this compound.

Research Applications and Utility of Heliomethylamine Hydrochloride in Chemical Science

Heliomethylamine Hydrochloride in Synthetic Organic Chemistry

This compound serves as a valuable precursor and structural motif in the synthesis of a variety of organic molecules. Its unique chemical architecture, featuring a 1,3-benzodioxole (B145889) moiety attached to a propyl chain with a methyl-substituted nitrogen atom, makes it a point of interest for chemists aiming to construct complex molecular frameworks. caymanchem.com

Intermediate in the Synthesis of Complex Bioactive Molecules

In the realm of pharmaceutical development, this compound is recognized for its potential as an intermediate in the creation of more intricate bioactive molecules. caymanchem.com Its structural features are particularly amenable to the development of compounds that target specific neurological pathways. caymanchem.com While specific, publicly documented examples of its use in the synthesis of named bioactive molecules are not extensively detailed in available literature, its classification as a research chemical by various suppliers underscores its role in synthetic pipelines aimed at discovering novel therapeutic agents. The reactivity of its amine group allows for a range of chemical transformations, enabling its incorporation into larger, more complex molecular structures with potential biological activity.

Building Block for Novel Organic Structures

As a chemical building block, this compound offers a foundational structure from which novel organic compounds can be designed and synthesized. caymanchem.com The stable hydrochloride salt form enhances its utility in various synthetic protocols by improving its stability and solubility. aip.org Organic chemists can utilize its inherent structure to explore new chemical space, creating derivatives with unique properties. The amine functionality serves as a handle for reactions such as nucleophilic substitutions with electrophiles, allowing for the extension of the carbon chain or the introduction of new functional groups. aip.org

Role of this compound in Understanding Chemical Homologs and Analogs

The study of this compound provides valuable insights into the structure-property relationships of chemical homologs and analogs, particularly in the context of psychoactive substances.

As a Methylene (B1212753) Homolog of 3,4-Methylenedioxy Methamphetamine (MDMA)

This compound is identified as a methylene homolog of 3,4-Methylenedioxy Methamphetamine (MDMA). caymanchem.comresearchgate.net This means it has a similar chemical structure to MDMA but with the insertion of an additional methylene group (-CH2-) in the methylamphetamine portion of the molecule. caymanchem.com This structural relationship is of significant interest to forensic and medicinal chemists as it allows for the systematic study of how small structural modifications can impact the properties of a molecule.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |

|---|---|---|---|

| Heliomethylamine | C12H17NO2 | 207.27 | Contains an additional methylene group in the alkyl chain |

| MDMA | C11H15NO2 | 193.24 | - |

Implications for Structural Modifications and Resultant Chemical Properties

The insertion of a methylene group to form Heliomethylamine from an MDMA-like structure has several implications for its chemical properties. A theoretical study using Density Functional Theory (DFT) has been conducted to characterize the vibrational properties of the MDMA methylene homologue, providing insights into its molecular geometry and harmonic vibrational frequencies. aip.org Such computational studies help in understanding the molecule's stability and reactivity. aip.org

The additional methylene group can influence the molecule's:

Flexibility: The longer alkyl chain may increase the conformational flexibility of the molecule.

Lipophilicity: The addition of a non-polar methylene group can slightly increase the lipophilicity, which may affect how the molecule interacts with biological membranes and protein binding sites.

Steric Profile: The increased size of the molecule can alter its fit into receptor binding pockets, potentially changing its biological activity compared to its lower homolog.

These structural and property differences are crucial for understanding the SAR of this class of compounds and for the design of new molecules with potentially different pharmacological profiles.

Academic and Industrial Research Applications

The utility of this compound is concentrated in controlled laboratory settings, where its specific chemical properties are leveraged for analytical and synthetic purposes. It is not intended for human or veterinary use. biosynth.com

This compound serves several distinct functions in both academic and industrial research and development. biosynth.com Its primary applications include its use as an intermediate in the synthesis of more complex molecules for pharmaceutical development, particularly those targeting neurological conditions. evitachem.comvulcanchem.com In organic chemistry, it acts as a building block for creating novel compounds. evitachem.com

Due to its structural similarity to controlled substances, it has found a significant niche in forensic science and toxicology. It is used as a reference standard for the analytical surveillance of designer drugs, allowing laboratories to develop methods for the detection and quantification of emerging MDMA analogs. evitachem.comvulcanchem.com Furthermore, it is employed as a pharmacological probe in neuroscience research to investigate neural pathways related to mood and cognition. vulcanchem.com A deuterated version, Heliomethylamine-d3 hydrochloride, is also available for use as an internal standard or in metabolic studies. biosynth.com

Table 1: Key Research & Development Applications

| Application Area | Specific Use | Research Context |

| Pharmaceutical Development | Chemical Intermediate | Synthesis of complex bioactive molecules targeting neurological pathways. evitachem.comvulcanchem.com |

| Chemical Synthesis | Building Block | Foundation for creating more complex organic molecules. evitachem.com |

| Forensic Analysis | Analytical Standard | Identification and quantification of potential designer drugs in samples. evitachem.comvulcanchem.com |

| Neuroscience Research | Pharmacological Probe | Investigation of neurotransmitter systems and receptor functions. vulcanchem.com |

For its applications in research, particularly as an analytical standard, this compound must adhere to high purity standards. The reliability of experimental results depends on the accurately characterized and verified purity of the reference material.

The compound is commercially available from specialized suppliers with purity levels typically exceeding 95%, with many batches certified at over 98.5%. evitachem.com For more demanding applications, such as in high-performance liquid chromatography (HPLC), it is offered as a high-purity standard. biosynth.com Purification to levels often exceeding 99% is achieved through methods like recrystallization and advanced HPLC techniques. evitachem.com

Leading suppliers in the field of analytical standards, such as Lipomed, provide this compound as a Certified Reference Material (CRM). tusnovics.pl These CRMs are manufactured and tested under rigorous quality systems, often with accreditation to international standards like ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). tusnovics.pl This ensures the material has a certified purity value, with a stated uncertainty, providing traceability and confidence for laboratory use.

Table 2: Purity Specifications for Research-Grade this compound

| Parameter | Specification | Method/Standard |

| Standard Purity | >95% | Supplier Certificate of Analysis |

| High Purity | >98.5% | HPLC, NMR Spectroscopy evitachem.com |

| Certified Reference Material (CRM) | Certified value with uncertainty | Produced under ISO 17034 / ISO/IEC 17025 tusnovics.pl |

In the context of chemical manufacturing and pharmaceutical development, quality control (QC) is a critical process that ensures products meet their intended specifications for identity, strength, quality, and purity. technologynetworks.comchromatographyonline.com this compound plays a role in this domain primarily as an analytical standard. vulcanchem.com

The well-characterized nature of this compound allows it to be used in the quality control of analytical methods. vulcanchem.com For instance, a QC laboratory developing a new method to screen for illicit compounds might use this compound to validate the method's specificity, linearity, and limit of detection. Its consistent and verified properties make it a reliable benchmark.

Every batch of the compound intended for research use is subject to stringent quality control tests by the manufacturer. A Certificate of Analysis (CoA) is a key document that accompanies the product, detailing the results of these tests. chromatographyonline.com The CoA provides lot-specific data on the compound's identity, purity (typically determined by HPLC), and structural confirmation via spectroscopic methods such as mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. evitachem.com This documentation is essential for researchers to maintain their own quality standards and for the integrity of their experimental results. technologynetworks.com

Future Research Directions and Emerging Areas for Heliomethylamine Hydrochloride Studies

Exploration of Novel and Greener Synthetic Pathways

The synthesis of Heliomethylamine hydrochloride and its analogs is an area ripe for innovation, particularly with a focus on environmentally sustainable methods. Future research should prioritize the development of "green" synthetic routes that minimize hazardous waste and improve efficiency.

Biocatalytic Methods: Exploring the use of enzymes to catalyze key steps in the synthesis of phenethylamines can lead to more sustainable processes. acs.org

Photocatalytic Approaches: Visible-light photocatalysis offers a powerful tool for constructing complex molecules under mild conditions and should be investigated for the synthesis of this compound and its derivatives. researchgate.net

Chemo-enzymatic Cascades: One-pot chemo-enzymatic cascades, starting from renewable materials, could provide highly efficient and environmentally friendly synthetic pathways. researchgate.net

Avoidance of Controlled Precursors: Research into synthetic routes that avoid the use of regulated precursor chemicals, similar to recent advancements in the cGMP synthesis of MDMA, would be highly valuable for facilitating research and ensuring regulatory compliance. blossomanalysis.comnih.gov

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Traditional Synthesis | Established methodologies | Optimization of yield and purity |

| Green Synthesis | Reduced environmental impact, increased safety, potential for lower cost. chemistryjournals.net | Use of alternative solvents, renewable starting materials, and energy-efficient reaction conditions. chemistryjournals.net |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. acs.org | Identification and engineering of suitable enzymes for key synthetic transformations. |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. researchgate.net | Development of efficient photocatalysts and reaction setups. |

Advanced Computational Chemistry and Molecular Modeling of this compound

In silico methods are indispensable for predicting the properties and interactions of novel compounds. Advanced computational studies on this compound can provide crucial insights into its behavior at the molecular level, guiding further experimental research.

Conformational Analysis: Computational modeling can be used to determine the preferred three-dimensional structures of this compound, which is crucial for understanding its interaction with biological targets. mdpi.com

Molecular Docking: Docking simulations can predict the binding affinity and orientation of this compound at various receptor sites, helping to identify potential biological targets. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods can provide a more accurate description of the electronic structure and reactivity of the molecule within a biological environment.

Metabolism Prediction: In silico models can be employed to predict the metabolic fate of this compound, identifying potential metabolites for further investigation. nih.gov

In-Depth Elucidation of Receptor Binding Dynamics

Given its structural similarity to MDMA, a thorough investigation of this compound's interaction with various neurotransmitter receptors is a critical area for future research.

Receptor Affinity Profiling: Comprehensive screening of this compound against a panel of monoamine receptors and transporters (e.g., serotonin (B10506), dopamine (B1211576), and norepinephrine) is necessary to determine its binding profile. frontiersin.orgmaps.org

Functional Assays: Beyond simple binding affinity, functional assays are needed to determine whether this compound acts as an agonist, antagonist, or partial agonist at its target receptors. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound will help to elucidate the structural features that are critical for its receptor binding and activity. nih.gov

Kinetic Binding Studies: Investigating the association and dissociation rates of this compound at its target receptors can provide a more dynamic understanding of its pharmacological effects.

A table summarizing key receptors for investigation is provided below:

| Receptor/Transporter | Rationale for Investigation | Potential Research Questions |

| Serotonin Transporter (SERT) | Primary target of MDMA. jneurosci.org | Does this compound inhibit serotonin reuptake? |

| Dopamine Transporter (DAT) | Important for stimulant effects. biomolther.org | What is the affinity and potency of this compound at DAT? |

| Norepinephrine Transporter (NET) | Contributes to sympathomimetic effects. | Does this compound interact with NET? |

| 5-HT2A Receptor | Associated with the psychedelic effects of some phenethylamines. nih.gov | Does this compound activate the 5-HT2A receptor? |

| 5-HT2B Receptor | Implicated in the cardiotoxicity of some drugs. biorxiv.org | Does this compound have significant activity at the 5-HT2B receptor? |

| Trace Amine-Associated Receptor 1 (TAAR1) | A receptor for endogenous phenethylamines. frontiersin.org | Is this compound an agonist at TAAR1? |

Development of Highly Selective Analytical Probes for this compound

The emergence of new psychoactive substances necessitates the development of rapid and selective analytical methods for their detection.

Immunoassays: The development of antibodies that specifically recognize this compound could lead to sensitive and field-deployable immunoassay-based detection methods.

Molecularly Imprinted Polymers (MIPs): MIPs can be designed to have high selectivity for a target molecule, making them promising materials for use in sensors and solid-phase extraction.

Electrochemical Sensors: The creation of ion-selective electrodes or other electrochemical sensors could provide a rapid and cost-effective means of detecting this compound. nih.gov

Advanced Mass Spectrometry Techniques: The use of high-resolution mass spectrometry and techniques like Direct Sample Analysis Time-of-Flight Mass Spectrometry (TOFMS) can aid in the rapid identification of novel compounds like this compound in complex matrices. bu.edu

Comparative Pharmacological Profiling with Broader Chemical Classes (e.g., other synthetic phenethylamines, designer drugs)

To better understand the unique pharmacological profile of this compound, it is essential to compare its effects with those of other well-characterized psychoactive substances.

Head-to-Head In Vitro Studies: Direct comparison of the receptor binding affinities and functional activities of this compound with MDMA, amphetamine, and other synthetic phenethylamines in the same assays will provide valuable relative potency data. nih.gov

Behavioral Pharmacology in Animal Models: Comparative studies in animal models can help to differentiate the psychomotor, rewarding, and potential hallucinogenic effects of this compound from other designer drugs. nih.gov

Neurochemical Studies: Investigating the effects of this compound on neurotransmitter release, uptake, and metabolism in comparison to other phenethylamines will provide insights into its mechanism of action. unodc.org

Potential for Catalytic Applications or Material Science (e.g., coordination compounds)

Beyond its potential biological activity, the chemical structure of this compound suggests possibilities for its use in catalysis and material science.

Coordination Chemistry: As an amine, this compound can act as a ligand to form coordination compounds with various metal ions. These complexes could be explored for their catalytic activity or unique material properties.

Amine Salts in Material Chemistry: Amine salts can be used as precursors for the synthesis of thin films and other materials. alfa-chemistry.com The properties of these materials can be tuned by modifying the structure of the amine.

Bifunctional Reagents: Amine hydrochlorides have been shown to act as bifunctional reagents in certain chemical reactions, and this potential could be explored for this compound in novel synthetic methodologies. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.